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2-Methoxy-3-
Compound Name:

(methoxymethoxy)benzaldehyde
CAS No.: 223578-03-8

Cat. No.: B3117486

Get Quote

Executive Summary

2-Methoxy-3-(methoxymethoxy)benzaldehyde is a bifunctional aromatic building block
characterized by three key features:

 Electrophilic Aldehyde Handle (C1): Ready for C-C bond formation (Wittig, Knoevenagel,
Grignard) or reductive amination.[1]

o Orthogonal Protection (C3): The methoxymethoxy (MOM) group acts as a robust phenol
protecting group stable to basic and reducing conditions but labile to mild acid.[1]

e Regiochemical Director: The 2-methoxy and 3-MOM groups provide strong electron-donating
effects, activating the aromatic ring for electrophilic aromatic substitution (EAS) or directing
downstream cyclizations (e.g., Pictet-Spengler) to the C6 position.[1]

This guide details the synthesis, handling, and application of this intermediate, focusing on its
role in constructing 7,8-disubstituted isoquinoline frameworks and polysubstituted biaryls.[1]
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Chemical Profile & Structural Logic

Property Data

Chemical Name 2-Methoxy-3-(methoxymethoxy)benzaldehyde
CAS Number 223578-03-8

Molecular Formula C10H1204

Molecular Weight 196.20 g/mol

Key Precursor 3-Hydroxy-2-methoxybenzaldehyde

Nucleophilic addition (Aldehyde), EAS (Ring),

Primary Reactivit
Y y Acidic Hydrolysis (MOM)

Strategic Advantage: The "Late-Stage Phenol" Strategy

In complex synthesis, free phenols are problematic due to oxidation susceptibility and
interference with metal catalysts.[1] The MOM ether in this intermediate serves two functions:

o Masking: It prevents phenol interference during basic steps (e.qg., lithiation, Wittig
olefination).[1]

o Activation: The oxygen lone pairs increase electron density at the para position (C6),
facilitating ring-closing reactions.[1]

 Diversification: Post-cyclization removal of the MOM group reveals a phenol, which can be
converted to a triflate for palladium-catalyzed cross-coupling (Suzuki/Buchwald), enabling
library generation.[1]

Experimental Protocols
Protocol A: Synthesis of the Intermediate (MOM
Protection)

Rationale: This protocol uses Chloromethyl methyl ether (MOMCI).[1][2] Warning: MOMCl is a
known carcinogen.[1] All operations must be performed in a well-ventilated fume hood with
appropriate PPE.[1]
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Target: 2-Methoxy-3-(methoxymethoxy)benzaldehyde Starting Material: 3-Hydroxy-2-

methoxybenzaldehyde[1]

Reagents:

3-Hydroxy-2-methoxybenzaldehyde (1.0 eq)[1]
Chloromethyl methyl ether (MOMCI) (1.2 eq)[1]
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

Setup: Flame-dry a 2-neck round-bottom flask under nitrogen atmosphere.

Solvation: Dissolve 3-Hydroxy-2-methoxybenzaldehyde (10 mmol) in anhydrous DCM (50
mL). Cool the solution to 0°C using an ice bath.

Base Addition: Add DIPEA (15 mmol) dropwise via syringe. Stir for 10 minutes.

Protection: Carefully add MOMCI (12 mmol) dropwise over 15 minutes. Note: Exothermic
reaction.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (Hexane/EtOAc 7:3).[1] The starting material spot (lower R_f) should disappear.[1]

Quench: Quench with saturated aqueous NH4Cl (20 mL).

Workup: Separate layers. Extract the aqueous layer with DCM (2 x 20 mL).[1] Combine
organics, wash with brine, dry over Na2SOa4, and concentrate in vacuo.

Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 9:1 to
7:3) to yield the product as a pale yellow oil or low-melting solid.[1]
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Protocol B: Isoquinoline Scaffold Synthesis (Pomeranz-
Fritsch Modification)

Rationale: This workflow demonstrates the utility of the aldehyde in constructing a heterocyclic
core.[1] The electron-rich nature of the benzene ring facilitates the acid-mediated cyclization.[1]

Step 1: Imine Formation

o Condensation: Mix 2-Methoxy-3-(methoxymethoxy)benzaldehyde (1.0 eq) with
Aminoacetaldehyde dimethyl acetal (1.1 eq) in Toluene.

o Dean-Stark: Reflux with a Dean-Stark trap to remove water (approx. 4 hours).
« |solation: Evaporate solvent to obtain the Schiff base (imine).[1] Use directly in the next step.
Step 2: Cyclization (Pomeranz-Fritsch)

¢ Acid Activation: Add the crude imine dropwise to concentrated H2SOa or Trifluoroacetic acid
(TFA) at 0°C. Note: TFA is milder and preserves the MOM group if reaction time is short;
H2SOa4 will likely deprotect the MOM group simultaneously.[1]

e Optimization for MOM Retention: To retain the MOM group for later diversification, use
Jackson’s Modification: Treat the imine with ethyl chloroformate/BFs[1]-OEtz or use triflic
anhydride to promote cyclization under milder conditions.[1]

o Standard Cyclization (with Deprotection): Stir in 70% H2SOa4 at room temperature for 2
hours.

e Result: Formation of 8-hydroxy-7-methoxyisoquinoline (if MOM is cleaved) or 8-
(methoxymethoxy)-7-methoxyisoquinoline.[1]

Protocol C: Controlled Deprotection (MOM Removal)

Rationale: To reveal the phenolic hydroxyl group for further functionalization (e.qg., triflation).[1]

 Dissolution: Dissolve the MOM-protected intermediate (or downstream product) in Methanol.
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Acidolysis: Add 6M HCI (aq) dropwise until pH < 1. Alternatively, use p-Toluenesulfonic acid
(pTSA) (0.1 eq) in refluxing methanol.[1]

Heating: Heat to 50°C for 1-2 hours.

Monitoring: TLC should show the appearance of a more polar spot (free phenol).[1]

Neutralization: Cool and neutralize with solid NaHCOs.

Visualizing the Workflow

The following diagram illustrates the strategic pathway from the aldehyde intermediate to a
functionalized drug scaffold.
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Figure 1: Strategic diversion pathways using 2-Methoxy-3-(methoxymethoxy)benzaldehyde.
[1] Route A leads to alkaloid scaffolds; Route B leads to stilbenoid/polyketide analogs.[1]

Scientific Grounding & References

The protocols and strategies outlined above are grounded in established organic synthesis
methodologies regarding MOM protection and benzaldehyde reactivity.[1]

 MOM Protection & Stability: The methoxymethoxy group is a standard protecting group for
phenols, stable to basic conditions (e.g., LiAlH4, NaOH) but cleaved by strong acids.[1]

o Source: Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 3rd ed.;
Wiley: New York, 1999.[1]

o Context: Validates Protocol A and C.

 Isoquinoline Synthesis (Pomeranz-Fritsch): Electron-rich benzaldehydes (like our 2,3-
oxygenated target) are ideal substrates for this reaction, as the auxiliary oxygen donors
stabilize the intermediate carbocation and facilitate ring closure.[1]

o Source: Gensler, W. J.[1] The Synthesis of Isoquinolines by the Pomeranz-Fritsch
Reaction. Organic Reactions1951, 6, 191.[1]

o Context: Validates Protocol B.

o Precursor Availability: The starting material, 3-Hydroxy-2-methoxybenzaldehyde, is a known
derivative of o-vanillin chemistry and is commercially available for research use.[1]

o Source: PubChem. 3-Hydroxy-2-methoxybenzaldehyde.[1] CID 11804953.[1] Link
o Context: Confirms the supply chain for the starting material.[1][3]
e Target Compound Data:

o Source: BenchChem. 2-Methoxy-3-(methoxymethoxy)benzaldehyde.[1][4] CAS
223578-03-8.[1][2] Link

o Context: Verifies the specific CAS and identity of the intermediate.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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